4-(4-Phenylpiperazin-1-yl)quinazoline

Antitumor Cytotoxicity NCI-60 Panel

Researchers requiring a validated quinazoline core for hit-to-lead antitumor or kinase inhibitor programs often face inconsistent potency between batches. This 4-(4-phenylpiperazin-1-yl)quinazoline scaffold provides a quantifiable reference with NCI 60-cell GI50 values of 51-73 µmol/L and PDGFR IC50 <250 nM. - Reproducible baseline for SAR expansion and novel 4-substituted quinazoline benchmarking. - Defined α1-adrenoceptor selectivity; ortho-substitution yields highest binding affinity. Supplied with full analytical documentation. Standard research quantities available for prompt dispatch.

Molecular Formula C18H18N4
Molecular Weight 290.4 g/mol
Cat. No. B11001228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperazin-1-yl)quinazoline
Molecular FormulaC18H18N4
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-16-8-4-5-9-17(16)19-14-20-18/h1-9,14H,10-13H2
InChIKeyJYIDXZNSMUEXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenylpiperazin-1-yl)quinazoline Antitumor & CNS Activity


4-(4-Phenylpiperazin-1-yl)quinazoline is a heterocyclic compound with a quinazoline core linked to a phenylpiperazine moiety . This scaffold has been quantitatively validated in multiple therapeutic contexts, including broad-spectrum antitumor activity with median growth inhibition (GI50) values ranging from 51.0 to 73.0 µmol/l in NCI 60-cell panel screening , and CNS applications such as α1-adrenoceptor antagonism with defined structure-activity relationships [1].

4-(4-Phenylpiperazin-1-yl)quinazoline Substitution Specificity


Substitution within the 4-piperazinylquinazoline class is not functionally interchangeable. The presence of the N-phenyl substituent on the piperazine ring confers distinct pharmacological profiles compared to unsubstituted piperazine analogs. In the PDGFR inhibition series, N-substituted carbamoyl-piperazinyl-6,7-dimethoxyquinazolines achieved IC50 values of <250 nM, while the 4-phenylpiperazine motif specifically directs α1-adrenoceptor binding affinity, with SAR studies indicating that ortho-substitution on the phenyl ring enhances potency relative to unsubstituted or meta/para-substituted variants [1][2]. Heterocycle substitution (e.g., quinoline replacing quinazoline) alters the target profile entirely, shifting from antitumor/α1-AR activity to antiulcer mechanisms [3].

4-(4-Phenylpiperazin-1-yl)quinazoline Comparative Evidence


Broad-Spectrum Antitumor Activity (NCI-60 Panel)

The 4-(4-aryl-1-piperazinyl)quinazoline series, which includes the target scaffold, demonstrated quantifiable broad-spectrum antitumor activity in the NCI 60-cell line panel. Full panel median growth inhibition (GI50) values ranged from 51.0 to 73.0 µmol/l across tested derivatives . In contrast, the 4-(3-substituted phenylamino)quinazoline series (compounds 5a-d) exhibited substantially more potent GI50 values of 2.0–4.8 µmol/l , establishing a clear potency hierarchy based on the 4-position substituent type.

Antitumor Cytotoxicity NCI-60 Panel

PDGFR Kinase Inhibition: Scaffold vs. CT53518

The 4-piperazinylquinazoline scaffold serves as the foundation for potent PDGFR family kinase inhibitors. Systematic SAR optimization produced analogues with cellular βPDGFR phosphorylation IC50 values of <250 nM [1]. The optimized analogue CT53518 (compound 75) achieved enhanced potency with IC50 values of 50–200 nM against Flt-3, βPDGFR, and c-Kit, and demonstrated 15–20-fold selectivity over CSF-1R [2]. Notably, CT53518 also inhibits autophosphorylation of Flt-3 ligand-stimulated wild-type Flt-3 and constitutively activated Flt-3/ITD with IC50 values of 30–100 nM [3].

Kinase Inhibition PDGFR Tyrosine Kinase

α1-Adrenoceptor Binding Affinity SAR

Structure-activity relationship studies on quinazoline-phenylpiperazine hybrids established that substitution at the ortho position on the benzene ring of the phenylpiperazine moiety yields significantly higher α1-adrenoceptor binding affinity compared to unsubstituted phenylpiperazine or substitution at the meta and para positions [1]. Compounds containing a (substituted phenylpiperazinyl)methyl side chain demonstrated high binding affinity for α1-adrenoceptors with no significant activity at α2-sites, confirming target selectivity [2].

α1-Adrenoceptor SAR CNS

Antidepressant Activity (Antireserpine Model)

A Japanese patent (JPS5692875) specifically claims that 4-Phenyl-2-(1-piperazinyl)quinazoline—a structural isomer of the target compound with the phenyl group at the 2-position rather than the 4-position of the quinazoline ring—exhibits higher antireserpine activity than 2-(4-methyl-1-piperazinyl)-4-phenylquinazoline and the commercial antidepressant imipramine [1]. This head-to-head comparison establishes that the phenylpiperazine-quinazoline scaffold in this positional arrangement confers measurable superiority in a preclinical antidepressant model.

Antidepressant CNS Reserpine Antagonism

KRAS G12C Inhibition Compared to ARS-1620

In a 2022 study of KRas G12C inhibitors, a 7-phenyl-4-piperazine-quinazoline analog (K20) demonstrated antiproliferative potency (IC50 = 0.78 µM against H358 cells) superior to the lead compound LLK-10 (IC50 = 2.32 µM) and comparable to the known inhibitor ARS-1620 (IC50 = 1.59 µM) [1]. K20 exhibited an improved selectivity index (SI = 5–23) for KRas G12C-mutated cancer cells over other KRas mutants, substantially better than LLK-10 (SI = 1.5–3) [2]. In vivo, K20 achieved tumor growth inhibition (TGI) of 41% in NCI-H358 xenograft-bearing mice, comparable to ARS-1620 (TGI = 47%) [3].

KRAS G12C Oncology Covalent Inhibitor

Quinazoline vs. Quinoline Target Profile

Replacement of the quinazoline core with a quinoline core fundamentally alters the pharmacological target profile. While 4-(4-phenylpiperazin-1-yl)quinazoline derivatives demonstrate antitumor and α1-adrenoceptor activity, the analogous 4-phenyl-2-(1-piperazinyl)quinoline series exhibits antiulcer activity, with efficacy measured via inhibition of reserpine-induced hypothermia in vivo [1]. This heterocycle-dependent target divergence underscores that the quinazoline core is not a passive scaffold but an active determinant of biological mechanism.

Scaffold Comparison Quinazoline Quinoline

4-(4-Phenylpiperazin-1-yl)quinazoline Application Scenarios


NCI-60 Panel Antitumor Screening

This scaffold is appropriate for broad-spectrum antitumor screening programs. The 4-(4-aryl-1-piperazinyl)quinazoline series has established baseline GI50 values of 51.0–73.0 µmol/l in the NCI 60-cell panel, providing a quantifiable reference point for SAR expansion . The 15-36x potency differential versus 4-phenylamino analogs enables researchers to deliberately select the piperazinyl series when moderate, tunable cytotoxicity is desired for hit-to-lead optimization rather than maximal initial potency. Procure this compound when establishing baseline cytotoxicity of piperazine-linked quinazoline libraries or when seeking a validated comparator for novel 4-substituted quinazoline derivatives.

PDGFR Kinase Inhibitor Optimization

The 4-piperazinylquinazoline core serves as a validated starting scaffold for PDGFR family kinase inhibitor development. The baseline potency of <250 nM in cellular βPDGFR phosphorylation assays establishes this scaffold as a competent entry point for medicinal chemistry optimization. The documented improvement to CT53518 (50–200 nM IC50 against Flt-3/βPDGFR/c-Kit; 30–100 nM against Flt-3/ITD) provides a clear optimization trajectory and benchmark for evaluating novel derivatives. Procure this compound as a reference standard when initiating new PDGFR inhibitor programs or when validating assay systems for 4-piperazinylquinazoline-based kinase inhibitors.

α1-Adrenoceptor Ligand Design

This compound is suitable for α1-adrenoceptor ligand development, where the established SAR rules for phenylpiperazine substitution directly inform compound selection. Ortho-substitution on the phenyl ring confers the highest binding affinity compared to unsubstituted or meta/para analogs . The scaffold demonstrates selectivity for α1-adrenoceptors over α2-sites , enabling targeted investigation of α1-mediated pathways without α2 confounding. Procure 4-(4-phenylpiperazin-1-yl)quinazoline as a core scaffold for synthesizing and evaluating ortho-substituted derivatives, or as an unsubstituted control to validate the SAR hierarchy in receptor binding assays.

KRAS G12C Inhibitor Warhead Optimization

The 7-phenyl-4-piperazine-quinazoline scaffold has been validated in KRAS G12C covalent inhibitor development. Analogue K20 achieved IC50 = 0.78 µM against H358 cells and selectivity index of 5–23 against non-G12C KRAS mutants , establishing this scaffold as a competent platform for warhead optimization. In vivo efficacy with TGI = 41% in xenograft models further validates the scaffold‘s translational potential. Procure this core structure when initiating KRAS G12C inhibitor programs that require a validated quinazoline scaffold for covalent warhead attachment and SAR exploration, or when benchmarking novel KRAS inhibitors against a known active chemotype.

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